molecular formula C17H11ClF2N2O2 B6567966 3-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 1021264-67-4

3-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No.: B6567966
CAS No.: 1021264-67-4
M. Wt: 348.7 g/mol
InChI Key: XREAWAYNPRMRPO-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide features a benzamide core substituted with a chlorine atom at the 3-position. The amide nitrogen is connected via a methylene (-CH₂-) linker to a 1,2-oxazole ring, which is further substituted at the 5-position with a 2,4-difluorophenyl group.

Properties

IUPAC Name

3-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O2/c18-11-3-1-2-10(6-11)17(23)21-9-13-8-16(24-22-13)14-5-4-12(19)7-15(14)20/h1-8H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREAWAYNPRMRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight Core Structure Heterocycle Key Substituents Reported Use/Activity Reference
3-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide 377.76 (calculated) Benzamide 1,2-oxazole 3-Cl, 5-(2,4-F₂C₆H₃) Not explicitly stated; structural analogs suggest pesticidal or medicinal potential
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-N-{[5-(2,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide 506.94 Benzamide 1,2-oxazole 4-Cl, 5-(2,4-(OCH₃)₂C₆H₃) Research compound (no specified use)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 310.68 Benzamide Urea derivative 2,6-F₂, 4-Cl Insect growth regulator (chitin synthesis inhibitor)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 323.29 Benzamide None (direct aryl substitution) 3-isopropoxy, 2-CF₃ Fungicide (succinate dehydrogenase inhibitor)
5-chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 534.83 Benzamide Triazolopyridine 5-Cl, 2-(CF₃)CH(CH₃)O, 4-tetrahydrotriazolo Pharmaceutical candidate (structure suggests kinase inhibition)
N-(2-Cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide 405.28 Benzamide 1,2,4-oxadiazole 4-CF₃-oxadiazole, 2-CN-3-F Research compound (likely targeting enzyme inhibition)

Substituent Effects on Bioactivity

  • Replacing this with a 1,2,4-oxadiazole (e.g., ) introduces additional hydrogen-bonding sites .

Functional Group Comparisons

  • Amide Linkers : The methylene bridge in the target compound allows conformational flexibility, whereas diflubenzuron uses a urea linker for hydrogen bonding .
  • Aryl Substituents : The 2,4-difluorophenyl group in the target compound is electronically distinct from the 2,4-dimethoxyphenyl group in ’s analog, affecting solubility and target affinity .

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